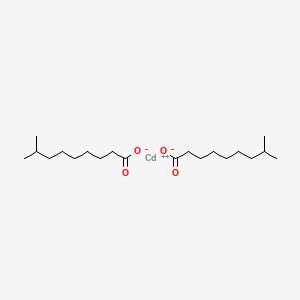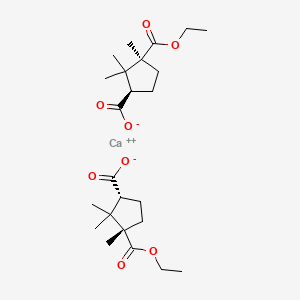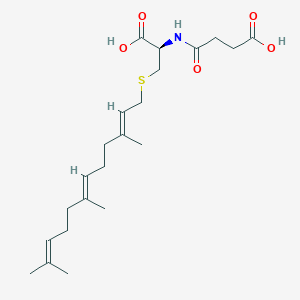
1,3-Thiazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Thiazepine is a seven-membered heterocyclic compound containing nitrogen and sulfur atoms. It is a member of the thiazepine family, which includes various derivatives with significant biological and pharmacological activities . The structure of this compound consists of a seven-membered ring with one nitrogen and one sulfur atom, making it a versatile scaffold in medicinal chemistry .
Méthodes De Préparation
1,3-Thiazepine can be synthesized through several synthetic routes. One common method involves the cyclization of thiourea derivatives with α,β-unsaturated carbonyl compounds under acidic conditions . Another approach is the reaction of Schiff bases with thioglycolic acid, leading to the formation of the thiazepine ring . Industrial production methods often utilize multicomponent reactions, which allow for the efficient synthesis of this compound derivatives in a single step .
Analyse Des Réactions Chimiques
1,3-Thiazepine undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert this compound to its corresponding dihydro or tetrahydro derivatives.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which are valuable in drug development.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles . Major products formed from these reactions include sulfoxides, sulfones, and various substituted thiazepine derivatives .
Applications De Recherche Scientifique
1,3-Thiazepine and its derivatives have a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1,3-Thiazepine involves its interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as nitric oxide synthase inhibitors, modulating the production of nitric oxide in biological systems . The compound’s effects are mediated through its binding to active sites on target proteins, leading to changes in their activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1,3-Thiazepine can be compared with other seven-membered heterocycles, such as:
1,4-Thiazepine: Contains the nitrogen and sulfur atoms at different positions in the ring, leading to distinct chemical and biological properties.
Benzothiazepine: Features a benzene ring fused to the thiazepine ring, enhancing its stability and biological activity.
Oxazepine: Contains an oxygen atom instead of sulfur, resulting in different reactivity and applications.
The uniqueness of this compound lies in its versatile reactivity and the ability to form a wide range of derivatives with diverse biological activities .
Propriétés
Numéro CAS |
291-91-8 |
|---|---|
Formule moléculaire |
C5H5NS |
Poids moléculaire |
111.17 g/mol |
Nom IUPAC |
1,3-thiazepine |
InChI |
InChI=1S/C5H5NS/c1-2-4-7-5-6-3-1/h1-5H |
Clé InChI |
SIMIXFVGSWZJJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=CSC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


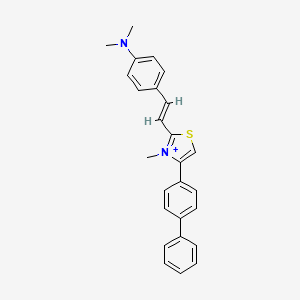
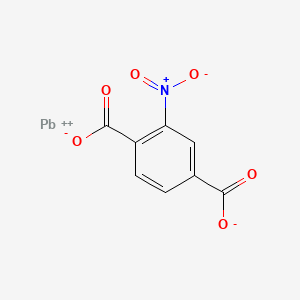
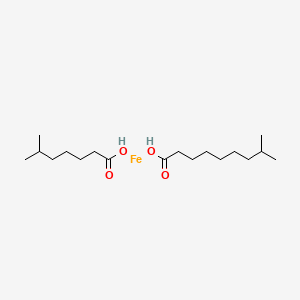
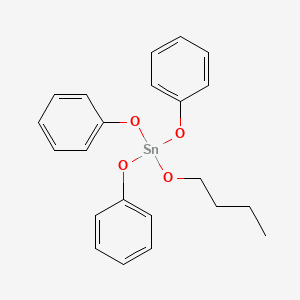

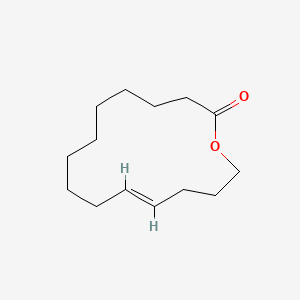

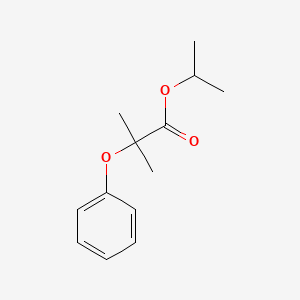
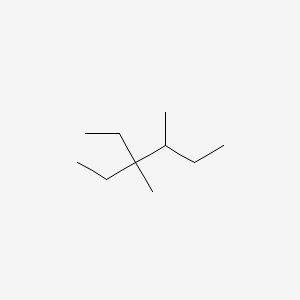
![Tert-butyl 4-[(2-phenoxyphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12646070.png)
